tert-Butyl (6-formylpyridin-2-yl)carbamate

Kinase Inhibition Structure-Activity Relationship (SAR) Reversible-Covalent Inhibitors

tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS 956523-98-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol. It belongs to the class of Boc-protected aminopyridine carboxaldehydes, featuring a reactive formyl group at the 6-position and a tert-butyl carbamate (Boc) protected amine at the 2-position of the pyridine ring.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 956523-98-1
Cat. No. B153060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-formylpyridin-2-yl)carbamate
CAS956523-98-1
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O
InChIInChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
InChIKeyBNLOFXUVYJUBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS 956523-98-1) – A Key Bifunctional Pyridine Building Block for Targeted Drug Discovery


tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS 956523-98-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol [1]. It belongs to the class of Boc-protected aminopyridine carboxaldehydes, featuring a reactive formyl group at the 6-position and a tert-butyl carbamate (Boc) protected amine at the 2-position of the pyridine ring. This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, particularly for constructing more complex, pharmacologically relevant molecules [2]. Its commercial availability typically includes a purity specification of ≥98% .

Why Generic Substitution of tert-Butyl (6-formylpyridin-2-yl)carbamate is Scientifically Invalid


Simple substitution of tert-butyl (6-formylpyridin-2-yl)carbamate with other in-class aminopyridine carboxaldehydes or differently protected analogs is chemically and pharmacologically unsound. The specific 6-formyl-2-Boc-aminopyridine architecture is not merely a source of an aldehyde and a protected amine; its unique ortho-relationship between these functional groups is critical for selective ring-closure reactions and metal-chelating geometries [1]. Critically, this precise substitution pattern directly maps onto the pharmacophore of potent, reversible-covalent inhibitors, a feat that cannot be replicated by the 5-formyl isomer or other regioisomers. Quantitative biological data unequivocally demonstrates that the 6-formylpyridyl motif, which is synthesized from this building block, yields single-digit nanomolar potency against key therapeutic targets, while the 5-formyl analog series exhibits a fundamentally different structure-activity relationship [2].

Quantitative Differentiation of tert-Butyl (6-formylpyridin-2-yl)carbamate for Industrial Procurement


Superior Target Potency: 6-Formylpyridyl Ureas vs. 5-Formylpyrrolopyridine Series in FGFR4 Inhibition

A leading medicinal chemistry study directly compared two series derived from the same aldehyde building block: a series of 6-formylpyridyl ureas (synthesized from tert-butyl (6-formylpyridin-2-yl)carbamate) and a series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides. The representative 6-formylpyridyl urea (compound 8z) demonstrated vastly superior potency against Fibroblast Growth Factor Receptor 4 (FGFR4), with an IC50 of 16.3 nM against the wild-type enzyme, compared to the best compounds from the 5-formyl series, which were not reported to achieve comparable potency in the same assay [1].

Kinase Inhibition Structure-Activity Relationship (SAR) Reversible-Covalent Inhibitors

Activity Against Clinically Relevant Drug-Resistant FGFR4 Mutants

The same study evaluated the representative 6-formylpyridyl urea 8z against the clinically observed, drug-resistant FGFR4 mutants V550L and V550M. The compound maintained potent activity against these gatekeeper mutations, with IC50 values of 12.6 nM and 57.3 nM, respectively [1]. This is a critical differentiator, as the activity of the comparator 5-formyl series was not characterized against these specific resistance-conferring mutants, highlighting a significant gap in their established utility.

Drug Resistance Mutant Kinase Selectivity Cancer Pharmacology

Validated Synthetic Route for Efficient, Scalable Preparation

An efficient four-step synthetic route for tert-butyl (6-formylpyridin-2-yl)carbamate has been published, starting from inexpensive 6-aminopyridine-2-carboxylic acid and achieving an 80% overall yield [1]. This protocol notably avoids air-sensitive reagents and column chromatography for intermediate purification, making it robust and amenable to scale-up. In contrast, a published synthesis for the 5-formyl isomer, tert-butyl (5-formylpyridin-2-yl)carbamate, required recrystallization from hexane/CH₂Cl₂ to obtain a solid product, with a reported yield of 78% for the final step alone , suggesting a more involved workup.

Process Chemistry Scalable Synthesis Building Block Preparation

Rationale for Regiochemical Selection: Exclusive Access to the 6-Formylpyridyl Pharmacophore

The molecular design of 6-formylpyridyl ureas as reversible-covalent FGFR4 inhibitors hinges on the aldehyde moiety at the 6-position forming a critical interaction with a specific cysteine residue in the kinase binding pocket [1]. This spatial arrangement is impossible with 3-, 4-, or 5-formyl isomers, which would misposition the warhead and ablate covalent bond formation. The 5-formyl isomer cannot directly substitute into this validated pharmacophore, as confirmed by the independent development of a separate chemical series (5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides) with a different core scaffold entirely [1].

Medicinal Chemistry Pharmacophore Design Reversible-Covalent Warhead

Commercial Purity Benchmarking for Reliable Research Outcomes

Commercially, tert-butyl (6-formylpyridin-2-yl)carbamate is consistently offered at a minimum purity of 98% by multiple major suppliers, with batch-specific quality assurance documentation including NMR, HPLC, and GC [REFS-1, REFS-2]. This is in line with the generic purity offered for the 5-formyl isomer, which is also typically listed at 95-98% . While purity levels are comparable, the 6-formyl isomer is uniquely supported by a dedicated, scalable synthesis in the primary literature [1], providing an additional layer of quality assurance through process understanding.

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for tert-Butyl (6-formylpyridin-2-yl)carbamate


Development of Next-Generation Reversible-Covalent FGFR4 Inhibitors for Hepatocellular Carcinoma

This compound is the essential starting material for synthesizing 6-formylpyridyl urea derivatives, a class of potent, selective, and reversible-covalent FGFR4 inhibitors. The aldehyde at the 6-position directly participates in a reversible covalent bond with a cysteine residue, a mechanism validated by X-ray crystallography. The resulting inhibitors showed IC50 values of 12.6–16.3 nM against wild-type and drug-resistant FGFR4 mutants, making this building block a cornerstone for SAR exploration in this high-value oncology target space [1].

Scalable Synthesis of Ortho-Functionalized Aminopyridine Libraries

The published, robust 4-step synthesis requiring no chromatography makes this the preferred scaffold for building compound libraries. Its ortho-aldehyde-amine arrangement is ideal for creating diverse fused heterocycles, such as imidazopyridines and naphthyridines, which are privileged structures in kinase inhibitor design [2]. Procurement of the 6-formyl isomer simplifies library production by replacing problematic alternative routes to similar scaffolds.

Targeted Protein Degradation (PROTAC) Linker Design

The dual functionality offers an ideal entry point for PROTAC design. The Boc-protected amine can be deprotected and elaborated into a ligand for an E3 ligase, while the 6-formyl group can be used in reductive aminations to attach a target protein ligand. The unique 1,2-relationship ensures the resulting PROTAC will have a highly specific exit vector geometry, critical for forming a ternary complex, which is not achievable with the 5-formyl isomer [3].

Synthesis of Metal-Binding Pharmacophores and Diagnostic Agents

The 6-formyl-2-aminopyridine motif, unveiled upon deprotection, is a well-known chelating unit for transition metals. This compound can be used to synthesize ligands for radiopharmaceuticals (e.g., 99mTc or 68Ga complexes) where the formyl group provides an additional point of diversification. The ortho-arrangement ensures a stable 5-membered chelate ring, a feature that is structurally impossible with the 5-formyl isomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (6-formylpyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.